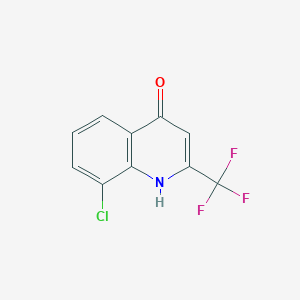

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZSZNYPRWWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371476 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-22-4 | |

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] This guide is intended to be a critical resource for professionals in drug discovery and development, offering essential data and methodologies to predict the compound's behavior in biological systems and guide formulation strategies.

Core Physicochemical Data

This compound is a quinoline derivative recognized for its potent biological activities, including strong antibacterial and antifungal properties.[1] Its unique structure, featuring a chloro group at the 8-position and a trifluoromethyl group at the 2-position, significantly enhances its biological efficacy.[1] The trifluoromethyl group, in particular, is known to improve lipophilicity, a key factor in drug design.[2]

| Property | Value | Data Source |

| CAS Number | 18706-22-4 | Chem-Impex[1] |

| Molecular Formula | C₁₀H₅ClF₃NO | Chem-Impex, SCBT[1][3] |

| Molecular Weight | 247.60 g/mol | Chem-Impex, SCBT[1][3] |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| logP (Octanol-Water Partition Coefficient) | Not available | - |

| Appearance | Solid (assumed) | General chemical knowledge |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following standard methodologies can be employed to determine its key physicochemical properties.[4]

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.[4]

-

Methodology (Capillary Method):

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in a calibrated melting point apparatus.[4]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.[4]

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

Solubility is a critical parameter that profoundly influences a drug's absorption and bioavailability.[4]

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.[4]

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, typically within 24-48 hours.[4]

-

The resulting suspension is filtered through a 0.22 µm filter to remove any undissolved solid.[4]

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and biological receptor binding.[4]

-

Methodology (Potentiometric Titration):

-

A solution of the compound is prepared at a known concentration in water or a suitable co-solvent system if aqueous solubility is limited.[4]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.[4][5]

-

The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[4]

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Lipophilicity, quantified by logP, is a key determinant of a molecule's ability to cross biological membranes and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]

-

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in n-octanol that has been pre-saturated with water.

-

An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.

-

The mixture is shaken vigorously until equilibrium is reached (typically for several hours) and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[4]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[4]

-

Caption: Experimental workflow for physicochemical property determination.

Biological Activity and Potential Applications

This compound is noted for its significant biological activities, positioning it as a valuable compound in multiple research and development sectors.

-

Pharmaceutical Development : This compound demonstrates potent antibacterial and antifungal activities, making it a strong candidate for the development of new anti-infective agents.[1] It serves as a key intermediate in synthesizing novel antimicrobial drugs, with potential applications in combating resistant strains of pathogens.[1] Its utility also extends to the development of anti-inflammatory agents.[1]

-

Agrochemicals : In the agricultural sector, it is utilized in the formulation of effective herbicides and fungicides.[1] Its stability and efficacy make it a promising component for advanced crop protection products.[1]

-

Biochemical Research : Researchers employ this compound as a tool in studies involving enzyme inhibition and receptor binding.[1] This application is crucial for elucidating biological processes and understanding the mechanisms of various diseases.[1]

Caption: Key application areas of the target compound.

References

Unraveling the Core Mechanism of Action: 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a halogenated quinoline derivative with demonstrated biological activity.[1] This technical guide synthesizes the current understanding of its mechanism of action, drawing parallels from structurally related quinoline compounds. The primary mode of action is identified as the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation. This document provides a detailed overview of the implicated signaling pathway, relevant quantitative data from analogous compounds, and comprehensive experimental protocols to facilitate further research and drug development endeavors.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, this compound, belongs to this versatile family. Its structural features, including the chloro and trifluoromethyl groups, are known to enhance biological activity.[1] While direct and extensive studies on this specific molecule are limited in the available literature, a strong body of evidence points towards its role as an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[2][3]

hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making hDHODH a prime target for therapeutic intervention in oncology and autoimmune diseases.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The proposed primary mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis, thereby arresting cell proliferation.

Signaling Pathway

The inhibition of DHODH by this compound interrupts the conversion of dihydroorotate to orotate. This enzymatic step is coupled to the mitochondrial electron transport chain. The subsequent depletion of pyrimidines triggers cell cycle arrest and can induce apoptosis in rapidly dividing cells.

Caption: Inhibition of DHODH by this compound.

Quantitative Data

| Compound | Target | IC50 (nM) | Reference |

| Quinoline Derivative A9 | hDHODH | 9.7 | [3] |

| Quinoline-based analogue 41 | DHODH | 9.71 ± 1.4 | [4] |

| Quinoline-based analogue 43 | DHODH | 26.2 ± 1.8 | [4] |

| 1,7-naphthyridine 46 | DHODH | 28.3 ± 3.3 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

DHODH Enzymatic Assay (DCIP Reduction Method)

This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

-

Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Caption: Workflow for the DHODH enzymatic assay.

Cell Proliferation Assay (e.g., WST-1 or CCK-8)

This colorimetric assay measures cell viability to assess the antiproliferative effects of the test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete cell culture medium

-

This compound

-

DMSO

-

WST-1 or CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Harvest and count cells. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed antiproliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

-

Follow the protocol for the cell proliferation assay.

-

In a parallel set of wells, co-treat the cells with the test compound and a surplus of uridine (e.g., 100 µM).

-

Measure cell viability as described above.

-

A reversal of the antiproliferative effect in the presence of uridine indicates that the compound's activity is on-target.

Conclusion

While direct experimental evidence for this compound is still emerging, the existing literature on analogous quinoline derivatives strongly supports its role as an inhibitor of dihydroorotate dehydrogenase. This mechanism, which leads to the depletion of pyrimidines and subsequent cell cycle arrest, positions this compound as a promising candidate for further investigation in the fields of oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this proposed mechanism and to further explore the therapeutic potential of this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

Spectroscopic Profile of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline: A Technical Guide

Introduction

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Its structural features, including the quinoline core, a hydroxyl group, a chloro substituent, and a trifluoromethyl group, contribute to its unique physicochemical properties and potential biological activities. Accurate structural elucidation and characterization are paramount for its application in research and development. This technical guide outlines the expected spectroscopic characteristics and the detailed experimental protocols for the analysis of this compound and its analogs.

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound, based on the known data of 8-hydroxyquinoline and 8-chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Analog: 8-Chloroquinoline) |

| 9.02 | dd | H-2 |

| 8.13 | dd | H-4 |

| 7.79 | dd | H-5 |

| 7.71 | dd | H-7 |

| 7.45 | t | H-6 |

| 7.44 | dd | H-3 |

Data based on 8-chloroquinoline. The presence of the hydroxyl and trifluoromethyl groups in the target molecule will influence these chemical shifts.

Table 2: Representative ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment (Analog: 8-Chloroquinoline) |

| 150.78 | C-2 |

| 144.19 | C-8a |

| 136.36 | C-4 |

| 133.20 | C-7 |

| 129.42 | C-5 |

| 126.92 | C-8 |

| 126.34 | C-6 |

| 121.78 | C-3 |

| - | C-4a |

Data based on 8-chloroquinoline. The chemical shifts for the target compound will be significantly affected by the substituents.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment (Analog: 8-Hydroxyquinoline) |

| ~3180 | Broad | O-H stretch |

| 3050 - 2850 | Medium | C-H stretch (aromatic) |

| ~1600 | Strong | C=N stretch (quinoline ring) |

| 1580 - 1450 | Strong | C=C stretch (aromatic ring) |

| ~1380 | Medium | C-N stretch |

| 1200 - 1000 | Strong | C-F stretch (trifluoromethyl group) |

| 850 - 750 | Strong | C-Cl stretch |

Data compiled from general IR data for quinoline derivatives.[1][2]

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data

| m/z | Interpretation (Analog: 8-Hydroxyquinoline) |

| 145 | [M]⁺ (Molecular ion) |

| 117 | [M-CO]⁺ |

| 90 | [M-CO-HCN]⁺ |

Data based on 8-hydroxyquinoline.[3] The molecular ion peak for this compound is expected at m/z 249, with a characteristic isotopic pattern for the chlorine atom (M+2 peak with ~33% intensity of the molecular ion peak).

UV-Visible (UV-Vis) Spectroscopy

Quinoline derivatives typically exhibit strong UV absorption.[4][5][6] For this compound dissolved in a suitable solvent like methanol or ethanol, one would expect absorption maxima in the range of 250-350 nm, corresponding to π-π* transitions within the aromatic system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer: Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method): [7]

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: Record a background spectrum of the empty sample compartment or a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Electron Ionization):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Reference: Use the pure solvent as the reference (blank).[11]

-

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

-

-

Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxyquinoline [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. UV Properties and Loading into Liposomes of Quinoline Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. ossila.com [ossila.com]

- 9. scribd.com [scribd.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

Quinoline Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the diverse molecular targets of quinoline derivatives, highlighting their potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the intricate signaling pathways modulated by these versatile compounds.

Introduction

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity.[1] The structural versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates. This guide focuses on the key therapeutic areas where quinoline derivatives have shown significant promise: oncology, infectious diseases, and neurology.

Anticancer Therapeutic Targets

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of cytoskeletal dynamics, and induction of programmed cell death.[2][3]

Kinase Inhibition

Numerous kinases that are critical for cancer cell signaling have been identified as targets for quinoline derivatives.[4][5]

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in many human cancers and plays a role in cell survival and proliferation.[4][6] Quinoline-based compounds have been developed as potent Pim-1 inhibitors.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Several quinoline derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby impeding tumor neovascularization.[7]

-

Other Kinases: Other kinases targeted by quinoline derivatives include PAK, c-Src, cyclin-dependent kinases (CDKs), and platelet-derived growth factor receptor (PDGFR), highlighting the broad-spectrum kinase inhibitory potential of this scaffold.[5]

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin.[8]

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death. Both topoisomerase I and II have been identified as targets.[11][12]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro potency of selected quinoline derivatives against various cancer-related targets and cell lines.

| Derivative Class/Compound | Target | IC50/GI50 (µM) | Cancer Cell Line(s) | Reference(s) |

| Pyridin-2-one derivative 4c | Tubulin Polymerization | 17 ± 0.3 | MDA-MB-231 | [8] |

| Quinoline-pyridine hybrid 4f | Pim-1 Kinase | 0.095 | - | [4] |

| Quinoline-isatine derivative 12 | VEGFR-2 | 0.076 - 0.175 | - | |

| Quinazoline derivative 11d | VEGFR-2 | 5.49 | - | [7] |

| Quinoline/pyrido-pyrimidine 4g | Tubulin Polymerization | 3.02 ± 0.63 | MCF-7 | [10] |

| TAS-103 | Topoisomerase I | 2 | - | [11] |

| TAS-103 | Topoisomerase II | 6.5 | - | [11] |

| Quinoline-chalcone derivative 12e | - | 1.38 | MGC-803 | [13] |

| Quinoline-chalcone derivative 12e | - | 5.34 | HCT-116 | [13] |

| Quinoline-chalcone derivative 12e | - | 5.21 | MCF-7 | [13] |

| Quinazoline derivative SQ2 | VEGFR-2 | 0.014 | - | [14] |

Anti-Infective Therapeutic Targets

The quinoline scaffold is the basis for some of the most important anti-infective agents developed.

Antimalarial Targets

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This leads to the accumulation of toxic free heme, which kills the parasite.[15]

Antibacterial Targets

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Antifungal and Antiviral Targets

The mechanisms of action for antifungal and antiviral quinoline derivatives are more varied. Some antifungal quinolines disrupt the fungal cell wall and membrane integrity.[16] In the context of antiviral activity, particularly against HIV, some derivatives have been shown to inhibit the Tat-TAR interaction, which is crucial for viral transcription.[16] More recently, quinoline derivatives have been investigated as inhibitors of SARS-CoV-2 papain-like protease (PLpro).

Quantitative Data: Anti-Infective Activity

| Derivative Class/Compound | Target Organism(s) | MIC/EC50 (µg/mL or µM) | Reference(s) |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 µg/mL | [16] |

| Quinoline-2-one derivative 6c | MRSA, VRE | 0.75 µg/mL | [3] |

| 2-sulfoether-4-quinolone | S. aureus, B. cereus | 0.8 µM | [17] |

| Quinoline compound 6 | C. difficile | 1.0 µg/mL | [18] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 µg/mL | [19] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative 40b | P. falciparum 3D7 | 0.62 µg/mL | [20] |

| Bis(9-amino-6-chloro-2-methoxyacridine) derivatives | P. falciparum | 8 - 18 nM | [21] |

| Quinoline compound 1 | SARS-CoV-2 | 1.5 ± 1.0 µM | [22] |

| Jun13296 | SARS-CoV-2 PLpro | 0.1 µM (EC50) | [23] |

Neuroprotective Therapeutic Targets

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy for the symptomatic treatment of Alzheimer's disease. 4-aminoquinoline has been identified as a core structure for the design of AChE inhibitors.

Other Neuroprotective Targets

Other targets for quinoline derivatives in the context of neurodegeneration include the inhibition of amyloid-beta (Aβ) and tau protein aggregation, which are pathological hallmarks of Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Cell Culture

-

Cell Line Maintenance (e.g., HeLa cells): HeLa cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[18][24] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[18][24] The growth medium is renewed 2-3 times per week.[18]

-

Subculture: When cells reach 70-80% confluency, they are passaged.[24] The medium is aspirated, and the cells are rinsed with sterile 1x PBS.[25] Trypsin-EDTA is added to detach the cells.[25] The trypsin is neutralized with complete growth medium, and the cell suspension is transferred to new culture vessels at an appropriate split ratio (e.g., 1:2 to 1:6).[18][25]

Cytotoxicity and Cell Viability Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity.[5][26]

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[27]

-

Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 72 hours).[27]

-

Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[27]

-

Incubate for 1.5 hours at 37°C.[27]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[27]

-

Shake the plate for 15 minutes and measure the absorbance at 492 nm.[27]

-

Apoptosis and Cell Cycle Analysis

-

Annexin V-FITC Apoptosis Assay: This assay detects the externalization of phosphatidylserine (PS) during early apoptosis.[8][16]

-

Cell Cycle Analysis by Propidium Iodide Staining: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[2][6]

-

Harvest approximately 10^6 cells and fix them in ice-cold 70% ethanol for at least 30 minutes.[2]

-

Wash the fixed cells twice with PBS.[2]

-

Resuspend the cell pellet in a solution containing RNase A (to digest RNA) and propidium iodide.[2]

-

Incubate at room temperature for 5-10 minutes.[2]

-

Analyze the stained cells by flow cytometry.[2]

-

Enzyme Inhibition and Mechanistic Assays

-

In Vitro Tubulin Polymerization Assay: This assay monitors the assembly of purified tubulin into microtubules.[9][22]

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer with GTP and a fluorescent reporter.[22]

-

Add various concentrations of the quinoline derivative to a pre-warmed 96-well plate.[22]

-

Initiate polymerization by adding the tubulin reaction mix to the wells.[9]

-

Monitor the increase in fluorescence (or absorbance at 340 nm) over time at 37°C using a microplate reader.[29]

-

-

VEGFR-2 Kinase Assay: This assay measures the inhibition of VEGFR-2 kinase activity.[7][20]

-

Prepare a master mix containing kinase buffer, ATP, and a peptide substrate.[20]

-

Add the master mix and diluted quinoline derivative to the wells of a 96-well plate.[7]

-

Initiate the kinase reaction by adding recombinant VEGFR-2 enzyme.[20]

-

Incubate the plate to allow for phosphorylation of the substrate.[20]

-

Stop the reaction and measure the amount of ADP produced (inversely proportional to kinase inhibition) using a luminescence-based detection reagent like Kinase-Glo®.[20]

-

-

Antimalarial SYBR Green I-based Assay: This fluorescence-based assay determines the in vitro susceptibility of P. falciparum to antimalarial drugs.[30][31]

-

Prepare a culture of synchronized P. falciparum-infected erythrocytes.

-

Add the parasite culture to a 96-well plate containing serial dilutions of the quinoline derivative.

-

Incubate the plate under appropriate conditions for a full parasite life cycle.

-

Lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

-

Measure the fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth.[30]

-

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[32][33]

-

Prepare serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[34]

-

Inoculate each well with a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL).[35]

-

Incubate the plate at 37°C for 18-24 hours.[33]

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[32]

-

Signaling Pathways and Mechanistic Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of quinoline derivatives.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. static.igem.org [static.igem.org]

- 18. hela-transfection.com [hela-transfection.com]

- 19. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. [PDF] Whole-cell SYBR Green I assay for antimalarial activity assessment | Semantic Scholar [semanticscholar.org]

- 22. In vitro tubulin polymerization assay [bio-protocol.org]

- 23. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 24. Culturing HeLa cells | RE-Place [re-place.be]

- 25. researchgate.net [researchgate.net]

- 26. broadpharm.com [broadpharm.com]

- 27. MTT (Assay protocol [protocols.io]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. In vitro tubulin polymerization assay [bio-protocol.org]

- 30. iddo.org [iddo.org]

- 31. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 33. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 34. benchchem.com [benchchem.com]

- 35. microbe-investigations.com [microbe-investigations.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with a rich history spanning from its initial isolation from coal tar to its central role in the development of a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted quinolines. It details the foundational synthetic methodologies that have enabled access to a vast chemical space of quinoline derivatives and explores their profound impact on drug discovery, particularly in the realms of infectious diseases, oncology, and inflammation. This guide furnishes detailed experimental protocols for key classical syntheses, presents quantitative biological data for prominent derivatives, and illustrates the intricate signaling pathways through which these molecules exert their effects.

Introduction: The Dawn of a Privileged Scaffold

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[1] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by the distillation of quinine, which he termed "chinolein".[1] It was August Wilhelm von Hofmann who later demonstrated that these two substances were identical, and the name "quinoline" was adopted.[2] The structural elucidation of quinoline as a fusion of a benzene and a pyridine ring by August Kekulé in 1869 laid the groundwork for the systematic exploration of its chemistry and biological activities.[2] This fundamental understanding paved the way for the development of synthetic routes to quinoline and its derivatives, unlocking a vast potential for therapeutic applications.

Substituted quinolines have since emerged as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of a wide array of drugs with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] This guide will delve into the key historical milestones, synthetic strategies, and therapeutic applications of this remarkable class of compounds.

Foundational Synthetic Methodologies

The late 19th century was a period of intense creativity in organic synthesis, which saw the development of several classical name reactions for the construction of the quinoline core. These methods, born out of the burgeoning dye and pharmaceutical industries, remain fundamental to this day.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for the synthesis of quinoline itself was developed by Zdenko Hans Skraup. The reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene or arsenic pentoxide, and a dehydrating agent like concentrated sulfuric acid.[5][6] Ferrous sulfate is often added to moderate the highly exothermic reaction.[7]

Experimental Protocol: Skraup Synthesis of Quinoline [8]

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate.

-

Procedure:

-

In a suitable reaction vessel, carefully mix aniline and glycerol.

-

Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate to the reaction mixture.

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.

-

Logical Relationship: Skraup Synthesis Workflow

Caption: Workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, often with an oxidizing agent.[9][10] The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two carbonyl compounds.[9]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [11][12]

-

Materials: Aniline, hydrochloric acid (6 M), crotonaldehyde, toluene, sodium hydroxide solution (concentrated).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and widely used method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst.[13][14]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [6]

-

Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide (or p-toluenesulfonic acid), ethanol (or toluene).

-

Procedure:

-

Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

-

Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Logical Relationship: Friedländer Synthesis Mechanism

Caption: Simplified mechanism of the Friedländer synthesis.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [6]

-

Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.

-

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a valuable method for the synthesis of quinoline-4-carboxylic acids and their derivatives. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [19]

-

Materials: Isatin, acetophenone, potassium hydroxide (KOH), ethanol (95% or absolute), deionized water, hydrochloric acid (HCl, concentrated).

-

Procedure:

-

In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

-

To the stirred KOH solution, add isatin. The mixture will typically change color as the isatin ring opens.

-

Add a stoichiometric equivalent of acetophenone to the reaction mixture dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours.

-

After reflux, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with an organic solvent to remove any unreacted acetophenone.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until precipitation of the product is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Therapeutic Applications of Substituted Quinolines

The versatility of the quinoline scaffold is underscored by its presence in a wide range of clinically important drugs.

Antimalarial Agents

The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[14] This led to the development of synthetic quinoline antimalarials, most notably the 4-aminoquinolines like chloroquine and the quinoline methanols like mefloquine.

Mechanism of Action of Chloroquine: Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[4] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Chloroquine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[20]

Signaling Pathway: Chloroquine's Action in the Malarial Food Vacuole

References

- 1. researchgate.net [researchgate.net]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uop.edu.pk [uop.edu.pk]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. scribd.com [scribd.com]

- 17. benchchem.com [benchchem.com]

- 18. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the biological activities of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. This synthetic compound, belonging to the quinoline class, is noted for its potential as an antibacterial, antifungal, and anti-inflammatory agent. The following sections detail experimental protocols and present available data for structurally related compounds to guide research and development.

Quantitative Data Summary

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally similar quinoline derivatives to provide a comparative context for experimental design.

Table 1: Representative Antibacterial Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [1] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 | [1] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 | [1] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 | [1] |

| 8-hydroxyquinoline | S. aureus | 0.0625 (mg/mL) | [2] |

Table 2: Representative Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Cell Proliferation | 14.14 | [3] |

| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | T47D (Breast) | SRB | 48.3 | [4] |

| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | MDA-MB-231 (Breast) | SRB | 45.5 | [4] |

| 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol | ESCC cell lines | MTS | Comparable to Cisplatin | [1] |

Table 3: Representative Anti-Inflammatory Activity of Quinoline Derivatives

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| 2-(4-phenylquinoline-2-yl)phenol derivative (4h) | COX-2 Inhibition | - | 0.026 | [5] |

| 2-(4-phenylquinoline-2-yl)phenol derivative (4j) | COX-2 Inhibition | - | 0.102 | [5] |

| 2-(4-phenylquinoline-2-yl)phenol derivative (4f) | HRBC Membrane Stabilization | - | 0.064 | [5] |

| 2-(4-phenylquinoline-2-yl)phenol derivative (4h) | HRBC Membrane Stabilization | - | 0.021 | [5] |

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.[6][7][8]

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antibiotic (e.g., Penicillin G, Ciprofloxacin)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the appropriate compound dilution to each well.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and no compound).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.

-

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[9][10][11]

Materials:

-

Test compound: this compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Compound Treatment and Stimulation:

-

After incubation, replace the medium with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

-

Measurement of Nitrite Concentration:

-

After the final incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

-

Signaling Pathway for LPS-Induced NO Production

Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.

Cytotoxicity Assay: MTT Method

This protocol provides a general method for assessing the cytotoxicity of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Test compound: this compound

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Appropriate cell culture medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Workflow for MTT Cytotoxicity Assay

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

Enzyme Inhibition Assay: General Protocol

Quinoline derivatives are known to inhibit various enzymes. A general protocol to screen this compound for enzyme inhibitory activity is provided below. The specific enzyme, substrate, and detection method will need to be adapted based on the target of interest (e.g., kinases, proteases, etc.).

Materials:

-

Test compound: this compound

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

96-well or 384-well assay plates

-

Detection instrument (e.g., spectrophotometer, fluorometer, luminometer)

-

Positive control inhibitor

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the diluted compound to the wells of the assay plate.

-

-

Enzyme Addition:

-

Add the target enzyme to the wells containing the compound and incubate for a predetermined time to allow for binding.

-

-

Initiation of Reaction:

-

Add the enzyme-specific substrate to initiate the enzymatic reaction.

-

-

Signal Detection:

-

Incubate the plate for a specific period at the optimal temperature for the enzyme.

-

Measure the product formation or substrate depletion using the appropriate detection method (e.g., absorbance, fluorescence, luminescence).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

-

General Workflow for Enzyme Inhibition Assay

Caption: A general workflow for conducting an in vitro enzyme inhibition assay.

References

- 1. Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Antifungal Studies of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antifungal applications of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. While specific data for this compound is limited in publicly available literature, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, has demonstrated significant antifungal properties.[1][2][3][4] This document outlines the probable mechanisms of action based on related compounds and provides detailed protocols for the systematic evaluation of its antifungal efficacy.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key feature in many compounds with a wide range of biological activities, including antifungal effects.[2][4] The presence of a chloro group and a trifluoromethyl substituent may enhance its biological activity, making it a person of interest for the development of new antimicrobial agents.[5]

Potential Antifungal Mechanisms of Action

Based on studies of related quinoline derivatives, the primary antifungal mechanisms of this compound are hypothesized to involve the disruption of the fungal cell wall and/or cell membrane integrity.[6][7]

1. Cell Wall Disruption: Several 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[6][7] This can be experimentally verified using a sorbitol protection assay. In the presence of an osmotic stabilizer like sorbitol, fungi with compromised cell walls can survive at higher concentrations of the antifungal agent, leading to an increase in the Minimum Inhibitory Concentration (MIC).[8][9][10][11]

2. Cell Membrane Permeabilization: Another common mechanism for antifungal compounds is the disruption of the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12][13] This can be assessed by measuring the leakage of materials that absorb light at 260 nm (indicative of nucleic acids) from the fungal cells upon treatment with the compound.[14][15] Some quinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane.[7][14]

Data Presentation: Antifungal Activity of Representative Quinoline Derivatives

Table 1: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives against Various Fungal Pathogens.

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Clioquinol | Candida spp. | 0.031–2 | [3] |

| Clioquinol | Dermatophytes | 0.031–2 | [3] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 | [3] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2–1024 | [3] |

| PH265 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 | [16] |

| PH276 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [16] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal activity and elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[17][18][19]

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum:

-

Yeasts: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

-

Filamentous Fungi: Prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Serial Dilution:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.

-

Controls: Include a growth control (inoculum without the compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 28-35°C for 4-7 days for filamentous fungi.[20]

-

Reading Results: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or with a spectrophotometer.

Protocol 2: Sorbitol Protection Assay

This assay determines if the compound targets the fungal cell wall.[7][8][9][11]

Materials:

-

All materials from Protocol 1

-

Sorbitol (0.8 M final concentration in RPMI-1640)

Procedure:

-

Perform the broth microdilution assay as described in Protocol 1 in two separate 96-well plates.

-

In the first plate, use standard RPMI-1640 medium.

-

In the second plate, use RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.

-

Determine the MIC of this compound in both the absence and presence of sorbitol.

-

Interpretation: A significant increase (typically four-fold or more) in the MIC in the presence of sorbitol suggests that the compound's antifungal activity involves disruption of the fungal cell wall.[8][11]

Protocol 3: Cellular Leakage Assay (260 nm Absorbing Materials)

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.[14]

Materials:

-

Fungal strain

-

Phosphate-buffered saline (PBS)

-

This compound

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Fungal Cells: Grow the fungal cells to mid-log phase, then harvest by centrifugation. Wash the cells twice with sterile PBS and resuspend in PBS to a defined concentration.

-

Treatment: Add this compound to the cell suspension at its MIC and 2x MIC. Include a negative control (no compound) and a positive control (a known membrane-disrupting agent).

-

Incubation: Incubate the suspensions at 35°C.

-

Sample Collection: At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots from each suspension and centrifuge to pellet the cells.

-

Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer.

-

Interpretation: An increase in the absorbance at 260 nm in the supernatant of treated cells compared to the negative control indicates leakage of intracellular materials, suggesting cell membrane damage.[14]

Visualizations

Caption: Hypothesized antifungal mechanism of action.

Caption: Workflow for antifungal evaluation.

References

- 1. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]

- 2. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mushare.marian.edu [mushare.marian.edu]

- 11. japsonline.com [japsonline.com]

- 12. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]

- 13. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. This document outlines detailed protocols for chromatographic and spectroscopic methods, which are fundamental for the characterization of this quinoline derivative. While specific experimental data for this compound is not extensively available, the methodologies presented are based on established practices for analogous molecules and serve as a robust starting point for method development and validation.

Introduction

This compound is a halogenated and trifluoromethylated quinoline derivative. Compounds of this class are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities, including antibacterial and antifungal properties.[1] Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document details the application of key analytical techniques for this purpose.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.